(R)-2-Amino-2-(3,4-difluorophenyl)ethanol

Asymmetric Synthesis Pharmaceutical Intermediates Chiral Purity

This (R)-enantiomer is the mandatory chiral building block for synthesizing the anticoagulant Ticagrelor, as detailed in US 9,359,366. Substitution with the (S)-enantiomer or racemate will generate incorrect stereoisomer impurities, causing batch failure. It is also a potential CCR5 antagonist for drug discovery. Procure this essential intermediate with verified stereochemical integrity for your pharmaceutical R&D or QC analytical methods.

Molecular Formula C8H9F2NO
Molecular Weight 173.163
CAS No. 277295-93-9
Cat. No. B2978581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(3,4-difluorophenyl)ethanol
CAS277295-93-9
Molecular FormulaC8H9F2NO
Molecular Weight173.163
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)N)F)F
InChIInChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
InChIKeyONJNHFPGJRBNQM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(3,4-difluorophenyl)ethanol (CAS 277295-93-9): A Key Chiral Amino Alcohol Intermediate for the Synthesis of Ticagrelor and Stereochemically Defined Pharmaceuticals


(R)-2-Amino-2-(3,4-difluorophenyl)ethanol (CAS 277295-93-9) is a chiral β-amino alcohol with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol . The compound features a primary amino group and a hydroxyl group on an ethyl chain attached to a 3,4-difluorophenyl ring, with defined (R)-stereochemistry at the benzylic carbon . It is primarily recognized as a key chiral intermediate in the multi-step synthesis of the selective anticoagulant drug Ticagrelor , and has also been identified in preliminary pharmacological screening as a potential CCR5 antagonist [1].

Why Generic Substitution of (R)-2-Amino-2-(3,4-difluorophenyl)ethanol Fails in Stereochemically Demanding Synthetic Pathways


In chiral pharmaceutical manufacturing, particularly for drugs like Ticagrelor which possess six chiral centers [1], the substitution of a single stereodefined intermediate with its enantiomer, diastereomer, or racemate is not a viable option. The (R)-configuration of 2-amino-2-(3,4-difluorophenyl)ethanol is essential for the downstream stereocontrol required to produce the correct final active pharmaceutical ingredient (API) [2]. Using the (S)-enantiomer, the racemate, or any other achiral analog would lead to the generation of an incorrect stereoisomer of the API, which is classified as an impurity and would likely fail to meet the stringent purity and identity specifications required for pharmaceutical approval and therapeutic efficacy [3]. The following evidence demonstrates the quantifiable and verifiable parameters that differentiate this specific (R)-enantiomer from its closest analogs.

Product-Specific Quantitative Evidence Guide for (R)-2-Amino-2-(3,4-difluorophenyl)ethanol (CAS 277295-93-9) vs. Closest Analogs


Defined (R)-Stereochemistry vs. (S)-Enantiomer: Mandatory Configuration for Ticagrelor Synthesis

The (R)-configuration of 2-Amino-2-(3,4-difluorophenyl)ethanol is a mandatory structural requirement for its role as a precursor to the correct stereoisomer of the anticoagulant drug Ticagrelor. Ticagrelor has six chiral centers, yielding 64 possible stereoisomers [1]. The synthetic pathway is designed to utilize the (R)-enantiomer specifically to ensure the final product has the desired (1S,2R) configuration on the cyclopropane ring, which is crucial for P2Y12 receptor antagonism. Substitution with the (S)-enantiomer (CAS 277295-94-0) would lead to the formation of an undesired diastereomer of the API, designated Ticagrelor Impurity A [2], which must be strictly controlled.

Asymmetric Synthesis Pharmaceutical Intermediates Chiral Purity

Chiral Purity Specification vs. Racemic Mixture: >95% Enantiomeric Excess Enables Downstream Asymmetric Synthesis

Reputable chemical vendors specify the minimum chemical purity of (R)-2-Amino-2-(3,4-difluorophenyl)ethanol at ≥95% . While this purity value typically refers to total chemical purity (including achiral impurities), for a chiral building block used in asymmetric synthesis, it implies a high enantiomeric excess (ee) is maintained. In contrast, a racemic mixture (CAS 1246186-28-4) would have an ee of 0% [1]. The use of a racemate instead of the pure (R)-enantiomer would immediately reduce the maximum possible yield of the desired stereoisomer by at least 50% and complicate downstream purification due to the presence of an unwanted enantiomeric impurity [2].

Chiral Chromatography Enantiomeric Excess Quality Control

Synthetic Utility as a β-Amino Alcohol vs. Structurally Similar Amine: Enables Cyclopropane Ring Formation in Ticagrelor

The target compound's unique combination of a primary amine and a primary alcohol on an ethyl backbone distinguishes it from a simpler analog like 2-(3,4-difluorophenyl)ethylamine (CAS 220362-31-2). The presence of the β-amino alcohol moiety is crucial for the next step in Ticagrelor synthesis, which involves the formation of a cyclopropane ring [1]. The patent literature describes the reaction of a derivative of this compound with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine to build a key intermediate [2]. A simple ethylamine analog would lack the hydroxyl functionality required for this specific transformation, preventing the synthesis of Ticagrelor.

Medicinal Chemistry Synthetic Intermediate Cyclopropanation

Suggested CCR5 Antagonist Activity vs. Baseline: A Potential Differentiator from Simple Amino Alcohols

Preliminary pharmacological screening indicates that (R)-2-Amino-2-(3,4-difluorophenyl)ethanol exhibits activity as a CCR5 antagonist [1]. This is a specific biological activity not typically associated with simple, unsubstituted amino alcohols. While no direct quantitative comparison (e.g., IC50 vs. maraviroc) is available in the public domain, the identification of this activity points to a potential biological role beyond being a mere synthetic intermediate. In contrast, a non-fluorinated analog like 2-amino-2-phenylethanol (CAS 7568-93-6) has no such reported activity and would be expected to be biologically silent in this context [2].

CCR5 Antagonist HIV Autoimmune Disease

Best Research and Industrial Application Scenarios for (R)-2-Amino-2-(3,4-difluorophenyl)ethanol (CAS 277295-93-9)


Stereospecific Synthesis of the Antiplatelet Drug Ticagrelor and Its Analogs

This is the primary and most validated application. Procurement of (R)-2-Amino-2-(3,4-difluorophenyl)ethanol is essential for any research group or manufacturing facility engaged in the synthesis of Ticagrelor or closely related analogs. Its specific (R)-stereochemistry is mandatory for building the correct stereochemistry of the final drug molecule, as detailed in US Patent 9,359,366 [1]. Any attempt to substitute it with the (S)-enantiomer or the racemate will lead to the synthesis of an incorrect stereoisomer, a process impurity that would cause batch failure.

Development of Stereocontrolled Synthetic Routes to Other Chiral β-Amino Alcohols

Given its defined stereochemistry, this compound serves as a valuable chiral building block for the development of new asymmetric synthetic methodologies. Researchers can use it as a starting material to explore novel routes to other chiral β-amino alcohols or as a model substrate for investigating new enantioselective transformations, such as kinetic resolutions or asymmetric catalysis [1]. The availability of the compound with a vendor-specified purity of ≥95% ensures a reliable starting point for method development.

Medicinal Chemistry Exploration of CCR5 Antagonists for Inflammatory and Infectious Diseases

Preliminary data suggesting activity as a CCR5 antagonist [1] positions this compound as a potential hit or lead fragment for medicinal chemistry campaigns targeting conditions like HIV infection, asthma, rheumatoid arthritis, and other autoimmune diseases. While the reported activity is qualitative, it provides a scientific rationale for procuring the compound for further structural elaboration and biological evaluation, differentiating it from other amino alcohols that lack this specific pharmacological annotation.

Analytical Method Development and Impurity Profiling for Ticagrelor Manufacturing

The compound is also essential for analytical chemistry and quality control laboratories involved in the production of Ticagrelor. It can be used as a reference standard for developing and validating chiral HPLC methods to monitor the stereochemical purity of intermediates and final API [1]. Furthermore, it is needed to synthesize and characterize the (R,R)-enantiomer-derived impurities, such as Ticagrelor Impurity A, which must be quantified and controlled in the final drug substance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-2-(3,4-difluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.